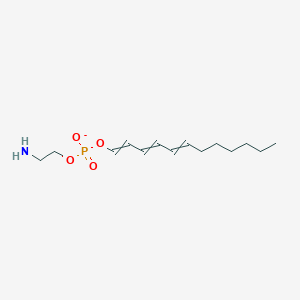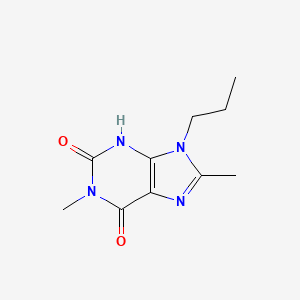![molecular formula C11H9F3N4O5 B14602497 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-70-6](/img/structure/B14602497.png)
4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole: is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by the presence of nitro groups at positions 4 and 6, a trifluoromethyl group at position 2, and an isopropoxy group at position 7 on the benzimidazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced at position 2 using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Isopropoxylation: The isopropoxy group is introduced at position 7 through a nucleophilic substitution reaction using isopropyl alcohol and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro groups can undergo reduction to form amino groups under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of 4,6-diamino-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex benzimidazole derivatives.
- Employed in studies involving the reactivity of nitro and trifluoromethyl groups.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for organic synthesis.
Mecanismo De Acción
The mechanism of action of 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole is primarily influenced by its functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. The isopropoxy group may influence the compound’s binding affinity to specific molecular targets.
Molecular Targets and Pathways:
Nitro Groups: Reduction to form reactive intermediates that can interact with DNA or proteins.
Trifluoromethyl Group: Enhances membrane permeability and interaction with lipid bilayers.
Isopropoxy Group: May influence binding to specific enzymes or receptors.
Comparación Con Compuestos Similares
- 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole
- 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
Comparison:
- 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a sulfanyl group instead of an isopropoxy group, which may alter its reactivity and biological activity.
- 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a butan-2-yl group instead of an isopropoxy group, which may influence its physical properties and interactions with biological targets.
The unique combination of functional groups in 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
60167-70-6 |
|---|---|
Fórmula molecular |
C11H9F3N4O5 |
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
4,6-dinitro-7-propan-2-yloxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9F3N4O5/c1-4(2)23-9-6(18(21)22)3-5(17(19)20)7-8(9)16-10(15-7)11(12,13)14/h3-4H,1-2H3,(H,15,16) |
Clave InChI |
RXVVHRMPTULXRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


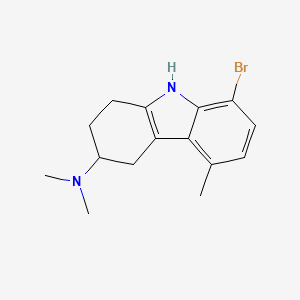
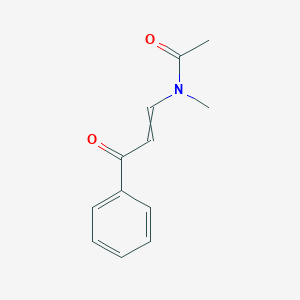
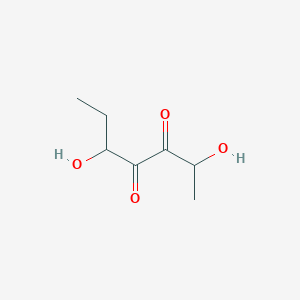
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

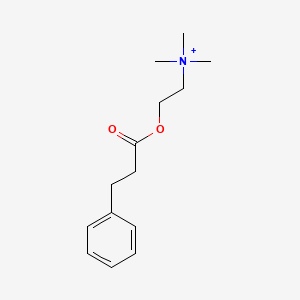

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
